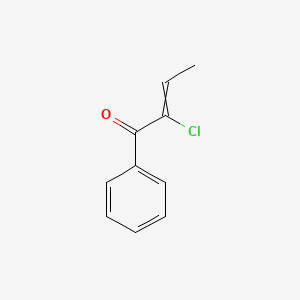
2-Chloro-1-phenylbut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-phenylbut-2-en-1-one is an organic compound with the molecular formula C10H9ClO It is a chlorinated derivative of 1-phenylbut-2-en-1-one and is characterized by the presence of a chlorine atom attached to the second carbon of the butenone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1-phenylbut-2-en-1-one can be synthesized through several methods. One common approach involves the allylation of benzaldehyde with 3-chloroprop-1-ene, followed by oxidation and isomerization to yield the desired product . Another method involves the Claisen-Schmidt condensation of benzaldehyde with 2-chlorobutanone under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-phenylbut-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-chloro-1-phenylbut-2-en-1-one involves its reactivity towards nucleophiles and electrophiles. The presence of the chlorine atom and the conjugated double bond system makes it susceptible to nucleophilic attack, leading to various substitution and addition reactions. The compound can also undergo elimination reactions to form alkenes .
Comparison with Similar Compounds
2-Chloro-1-phenylbut-2-en-1-one can be compared with other similar compounds such as:
1-Phenylbut-2-en-1-one: Lacks the chlorine atom, making it less reactive towards nucleophiles.
2-Bromo-1-phenylbut-2-en-1-one: Similar reactivity but with a bromine atom instead of chlorine, which can affect the reaction rates and conditions.
2-Iodo-1-phenylbut-2-en-1-one: More reactive than the chloro and bromo derivatives due to the larger size and lower bond dissociation energy of the iodine atom.
The uniqueness of this compound lies in its balanced reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
62269-38-9 |
|---|---|
Molecular Formula |
C10H9ClO |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
2-chloro-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C10H9ClO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h2-7H,1H3 |
InChI Key |
UZMQOUPHPCPYTR-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C(=O)C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


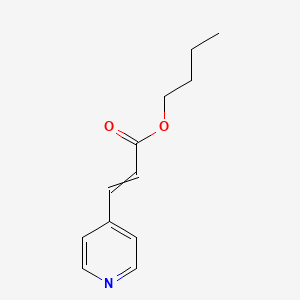
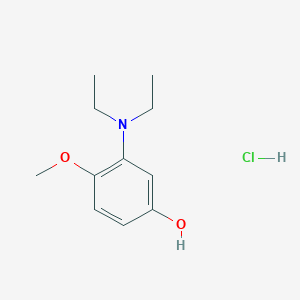
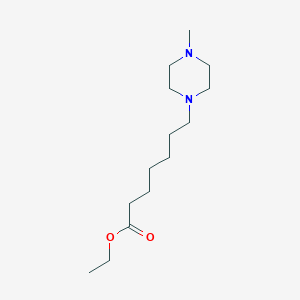
![1-Ethyl-1-[(1-ethylnaphthalen-2-yl)oxy]naphthalen-2(1H)-one](/img/structure/B14533975.png)
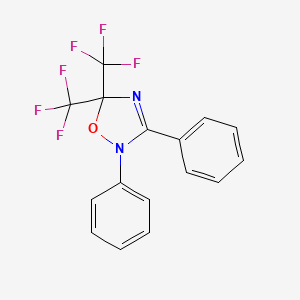
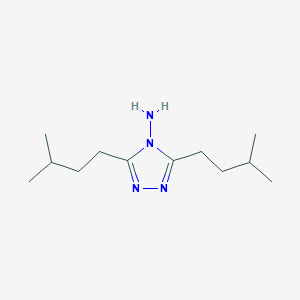
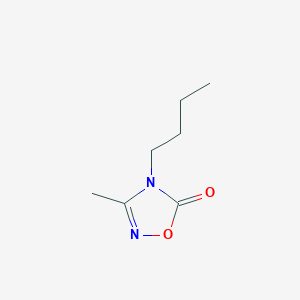
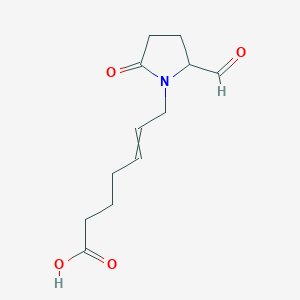
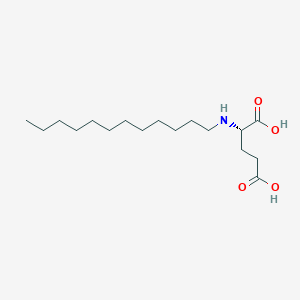
![2-[Methyl(phenyl)amino]-5-(1-phenylethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B14534033.png)
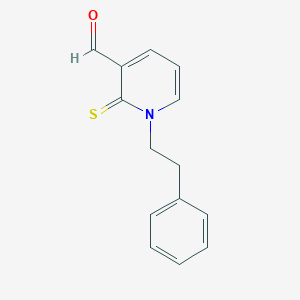
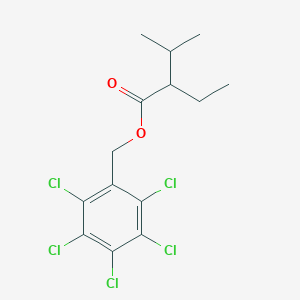
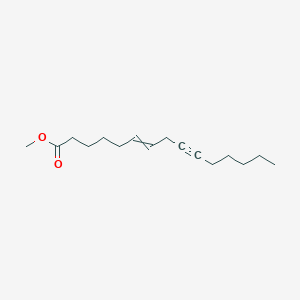
![7-Bromo-7-fluorobicyclo[4.1.0]heptane](/img/structure/B14534061.png)
